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Elacestrant S enantiomer

dihydrochloride

Cat. No.: B2734308

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enantiomers of Elacestrant, a selective
estrogen receptor degrader (SERD), based on their interaction with the estrogen receptor
alpha (ERa). The information is supported by experimental data and detailed in silico
methodologies.

Elacestrant is a critical therapeutic agent in the treatment of ER-positive, HER2-negative,
ESR1-mutated advanced or metastatic breast cancer.[1][2] Its efficacy is rooted in its ability to
bind to and degrade the estrogen receptor, thereby halting the signaling pathways that drive
tumor growth.[3][4] Elacestrant is a chiral molecule, and its therapeutic activity is primarily
attributed to a single enantiomer.

Enantiomer Comparison

The biological activity of Elacestrant is stereospecific, with the R-enantiomer being the
pharmacologically active form. The S-enantiomer, in contrast, exhibits significantly lower
activity.[5][6] This difference in activity is a direct consequence of their differential binding
affinity and interaction with the ligand-binding domain of ERa.
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(R)-Elacestrant

(S)-Elacestrant

Feature (Active (Low-Activity Reference
Enantiomer) Enantiomer)
RAD1901 S-
Synonym Elacestrant, RAD1901 ] [5][6]
enantiomer
ERa Binding Affinit Significantly higher
J y 48 nM J o Y [5][6]
(IC50) (low activity)
ERp Binding Affini Not reported,
P 9 v 870 nM P [5]

(IC50)

expected to be low

Primary Mechanism of

Action

Binds to ERq, induces
a conformational
change leading to
proteasomal
degradation of the

receptor.

Weakly binds to ERq,
does not effectively
induce receptor

degradation.

[3]4]

Expected Docking
Score/Binding Energy

High negative value
(strong, favorable
binding)

Lower negative or
positive value (weak,

unfavorable binding)

Inferred from activity

data

Experimental Protocols: Molecular Docking of
Elacestrant Enantiomers with ERa

This section details a typical in silico protocol for conducting a comparative molecular docking
study of Elacestrant enantiomers against the human estrogen receptor alpha (ERQ).

1. Protein Preparation:

o PDB Structure Selection: The crystal structure of the human estrogen receptor alpha ligand-
binding domain (LBD) is obtained from the Protein Data Bank (PDB). A common choice is
the structure complexed with 4-hydroxytamoxifen (PDB ID: 3ERT), which represents the
antagonist conformation.[7][8][9][10]

o Structure Preparation: The downloaded PDB file is prepared by:
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[e]

Removing water molecules and any co-crystallized ligands.[9]

o

Adding polar hydrogen atoms.[9]

[¢]

Assigning atomic charges (e.g., Kollman charges).[7]

[¢]

Repairing any missing atoms or residues using tools like Modeller.[9]

. Ligand Preparation:

3D Structure Generation: Three-dimensional structures of both (R)-Elacestrant and (S)-
Elacestrant are generated. This can be done using chemical drawing software and then
optimizing the geometry using a suitable force field (e.g., MMFF94).

Charge and Torsion Assignment: Gasteiger charges are typically assigned to the ligand
atoms, and rotatable bonds are defined to allow for conformational flexibility during docking.

[7]
. Molecular Docking:

Software: A variety of molecular docking software can be used, such as AutoDock, Glide, or
Surflex.[7][8]

Grid Box Definition: A grid box is defined around the active site of ERa. The center of the grid
is typically set to the geometric center of the co-crystallized ligand (e.g., 4-hydroxytamoxifen
in 3ERT) to ensure the docking search is focused on the relevant binding pocket.[7][8] The
dimensions of the grid box are set to be large enough to accommodate the ligands.

Docking Algorithm: A genetic algorithm or other search algorithm is employed to explore
various conformations and orientations of the ligands within the active site.

Scoring Function: The binding poses are evaluated and ranked using a scoring function that
estimates the binding free energy. The pose with the lowest (most negative) binding energy
is considered the most favorable.

. Analysis of Results:
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e Binding Energy Comparison: The binding energies of the best-docked poses for the (R) and
(S) enantiomers are compared. A more negative binding energy indicates a more stable
protein-ligand complex.

« Interaction Analysis: The binding poses are visualized to identify key molecular interactions,
such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligands
and the amino acid residues of the ERa active site. This analysis helps to explain the
molecular basis for the observed differences in binding affinity and activity.

Visualizations
Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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